molecular formula C10H20ClNO B8564634 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

Cat. No.: B8564634
M. Wt: 205.72 g/mol
InChI Key: XCGQELAHRBSLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is an organic compound with a complex structure that includes a chlorinated propanol backbone and a substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves the chlorination of a propanol derivative followed by the introduction of a 2,6-dimethylpiperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of advanced separation techniques to isolate the final product. The exact methods can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: This can result in the formation of alcohols or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-propanol: A simpler chlorinated propanol derivative.

    2,6-Dimethylpiperidine: The piperidine moiety without the chlorinated propanol backbone.

    Chloropropanol derivatives: Other compounds with similar chlorinated propanol structures.

Uniqueness

1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and a substituted piperidine ring

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C10H20ClNO/c1-8-4-3-5-9(2)12(8)7-10(13)6-11/h8-10,13H,3-7H2,1-2H3

InChI Key

XCGQELAHRBSLQS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(CCl)O)C

Origin of Product

United States

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